3,7,4'-Trihydroxyflavone
Overview
Description
Resokaempferol is a flavonoid compound, specifically a type of flavonol, which is known for its antioxidant properties. It is structurally related to kaempferol and is found in various plants. Flavonoids like resokaempferol are known for their potential health benefits, including anti-inflammatory, antioxidant, and anticancer activities .
Mechanism of Action
Target of Action
3,7,4’-Trihydroxyflavone, also known as Resokaempferol, primarily targets α-glucosidase and α-amylase, two key enzymes involved in starch digestion . It also interacts with DNA, exhibiting DNA strand-scission activity .
Mode of Action
Resokaempferol inhibits inflammation in activated macrophages by blocking the activation of the JAK2/STAT3 pathway by both LPS and IL-6 signaling . It also weakens the interaction between flavonoid-enzyme due to the removal of the –OH group from the 5-position .
Biochemical Pathways
Resokaempferol affects the JAK2/STAT3, NF-κB, and JNK/p38 MAPK signaling pathways . These pathways play crucial roles in inflammation and immune responses. By inhibiting these pathways, Resokaempferol can reduce inflammation and potentially exert neuroprotective effects .
Pharmacokinetics
Flavonoids like resokaempferol are known to have effective disposition in humans
Result of Action
The inhibition of the JAK2/STAT3, NF-κB, and JNK/p38 MAPK signaling pathways by Resokaempferol results in a reduction of inflammation in activated macrophages . This can lead to a decrease in the production of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), prostaglandin E2 (PGE2), interleukin (IL)-1β, tumor necrosis factor-α (TNF-α), monocyte chemotactic protein 1 (MCP-1) and IL-6 .
Biochemical Analysis
Biochemical Properties
Resokaempferol interacts with various enzymes, proteins, and other biomolecules. It has been found to have potent cytotoxicity against skin cancer cells, as demonstrated by its significant cytotoxicity against A431 cells . Resokaempferol also induces monoclonal antibodies which may be useful for cancer therapy .
Cellular Effects
Resokaempferol has been shown to have significant effects on various types of cells and cellular processes. It has potent cytotoxicity against skin cancer cells . It also inhibits osteoclast differentiation, actin ring formation, and bone resorption in RAW 264.7 cells and bone marrow macrophages .
Molecular Mechanism
At the molecular level, Resokaempferol exerts its effects through various mechanisms. It has been found to have DNA strand-scission activity . This means that it can break the DNA strands, which can lead to cell death, particularly in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Resokaempferol can be synthesized from 2,2’,4-trihydroxychalcone through an alkaline cyclization process using sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂) . Another method involves the synthesis of resokaempferol 3-O-β-D-glucoside from 2,4-dihydroxyacetophenone in six steps, achieving a 40% overall yield via an efficient glycosylation method using sodium hydride (NaH) .
Industrial Production Methods
While specific industrial production methods for resokaempferol are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available starting materials and common reagents makes these methods feasible for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Resokaempferol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used.
Reduction: Sodium borohydride (NaBH₄) can be used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various glycosides and derivatives of resokaempferol, which can have different biological activities and properties .
Scientific Research Applications
Chemistry: It is used as a starting material for synthesizing other flavonoid derivatives.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Resokaempferol has shown potential neuroprotective and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Kaempferol: Structurally similar to resokaempferol, kaempferol also exhibits antioxidant, anti-inflammatory, and anticancer properties.
Quercetin: Another flavonol with similar antioxidant and anti-inflammatory activities.
Chrysin: Known for its anti-inflammatory and antioxidant properties.
Naringenin: A flavonoid with antioxidant and anti-inflammatory effects.
Uniqueness of Resokaempferol
Resokaempferol is unique due to its specific structural features and the presence of hydroxyl groups at particular positions, which contribute to its distinct biological activities. Its ability to inhibit the formation and aggregation of amyloid-like abnormal prion proteins sets it apart from other similar compounds .
Properties
IUPAC Name |
3,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,16-17,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWHQJYOOCRPST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174249 | |
Record name | Flavone, 3,7,4'-trihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,4',7-Trihydroxyflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034004 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2034-65-3 | |
Record name | 3,4′,7-Trihydroxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2034-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flavone, 3,7,4'-trihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flavone, 3,7,4'-trihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7,4'-TRIHYDROXYFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDB76C6V7X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,4',7-Trihydroxyflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034004 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
310 °C | |
Record name | 3,4',7-Trihydroxyflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034004 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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